Cas no 1017781-52-0 (4-bromo-1,3-thiazole-2-carbonitrile)

4-bromo-1,3-thiazole-2-carbonitrile structure
1017781-52-0 structure
Product Name:4-bromo-1,3-thiazole-2-carbonitrile
CAS No:1017781-52-0
MF:C4HBrN2S
MW:189.033138036728
MDL:MFCD09607690
CID:2093858
PubChem ID:45787503
Update Time:2025-07-20

4-bromo-1,3-thiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromothiazole-2-carbonitrile
    • 4-bromo-1,3-thiazole-2-carbonitrile
    • 4-Bromo-2-cyanothiazole
    • 4-bromo-2-Thiazolecarbonitrile
    • 2-Thiazolecarbonitrile, 4-bromo-
    • AK170394
    • FCH868847
    • AB50771
    • SY098519
    • MFCD09607690
    • EN300-1663542
    • P10729
    • CS-0042934
    • 1017781-52-0
    • AKOS006329790
    • DA-39909
    • DS-7576
    • SCHEMBL15322434
    • SQB78152
    • 838-161-1
    • MDL: MFCD09607690
    • Inchi: 1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H
    • InChI Key: WFYKPCQOWNXQCK-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C#N)=N1

Computed Properties

  • Exact Mass: 187.90438g/mol
  • Monoisotopic Mass: 187.90438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9
  • XLogP3: 2

Experimental Properties

  • Density: 1.97±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 273.4±32.0 ºC (760 Torr),
  • Flash Point: 119.1±25.1 ºC,
  • Solubility: Very slightly soluble (0.6 g/l) (25 º C),

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4-bromo-1,3-thiazole-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1017781-52-0)4-bromo-1,3-thiazole-2-carbonitrile
Order Number:A920094
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:12
Price ($):392.0
Email:sales@amadischem.com

Additional information on 4-bromo-1,3-thiazole-2-carbonitrile

Recent Advances in the Application of 4-Bromo-1,3-thiazole-2-carbonitrile (CAS: 1017781-52-0) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-1,3-thiazole-2-carbonitrile (CAS: 1017781-52-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its utility in click chemistry reactions and as a building block for more complex pharmacophores.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 4-bromo-1,3-thiazole-2-carbonitrile derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The researchers utilized this compound as a starting material to develop a series of potent CDK4/6 inhibitors with improved selectivity profiles. The bromo-substitution at the 4-position proved crucial for subsequent palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the thiazole core structure.

In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) novel 4-bromo-1,3-thiazole-2-carbonitrile derivatives exhibiting potent activity against drug-resistant Staphylococcus aureus strains. The electron-withdrawing cyano group at the 2-position was found to enhance the compounds' ability to penetrate bacterial membranes, while the bromo substituent facilitated further structural modifications to optimize pharmacokinetic properties.

Recent synthetic methodology developments have expanded the utility of 1017781-52-0 in medicinal chemistry. A Nature Communications paper (2023) described a novel photocatalytic C-H activation protocol that enables direct functionalization of the thiazole ring, bypassing the need for pre-halogenated substrates. This breakthrough significantly improves the synthetic accessibility of 4-bromo-1,3-thiazole-2-carbonitrile derivatives for high-throughput screening campaigns.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has also been investigated. Researchers at Harvard Medical School utilized 4-bromo-1,3-thiazole-2-carbonitrile as a versatile linker component, taking advantage of its rigidity and synthetic handle for conjugation with E3 ligase ligands. This application was detailed in a 2024 ACS Chemical Biology publication, highlighting improved proteasome recruitment efficiency compared to traditional linker chemistries.

From a safety and ADME perspective, recent toxicological studies (2023, Regulatory Toxicology and Pharmacology) have established preliminary safety profiles for 4-bromo-1,3-thiazole-2-carbonitrile derivatives. The data suggest favorable metabolic stability and limited off-target effects, supporting further development of this chemotype. However, researchers note the need for careful optimization of the bromo substituent to minimize potential reactive metabolite formation.

Looking forward, the unique properties of 4-bromo-1,3-thiazole-2-carbonitrile position it as a valuable scaffold for addressing emerging challenges in drug discovery, particularly in the development of targeted protein degraders and covalent inhibitors. Its compatibility with modern synthetic methodologies and demonstrated biological relevance ensure its continued importance in medicinal chemistry research.

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Amadis Chemical Company Limited
(CAS:1017781-52-0)4-bromo-1,3-thiazole-2-carbonitrile
A920094
Purity:99%
Quantity:5g
Price ($):392.0
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